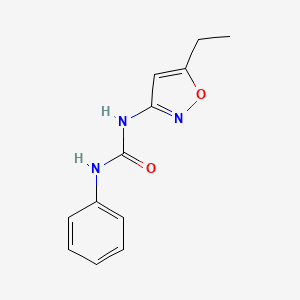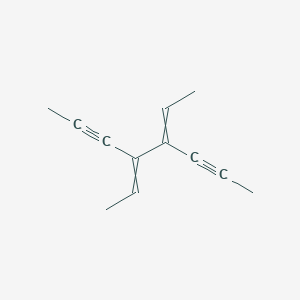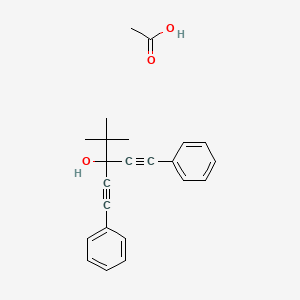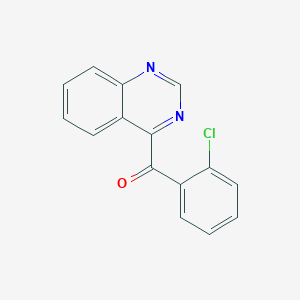
N-(5-Ethyl-1,2-oxazol-3-yl)-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Ethyl-1,2-oxazol-3-yl)-N’-phenylurea: is an organic compound that belongs to the class of urea derivatives. This compound features a unique structure with an oxazole ring substituted with an ethyl group at the 5-position and a phenylurea moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Ethyl-1,2-oxazol-3-yl)-N’-phenylurea typically involves the reaction of 5-ethyl-1,2-oxazole-3-carboxylic acid with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for N-(5-Ethyl-1,2-oxazol-3-yl)-N’-phenylurea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(5-Ethyl-1,2-oxazol-3-yl)-N’-phenylurea can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can target the urea moiety, potentially converting it to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring, where electrophilic aromatic substitution can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(5-Ethyl-1,2-oxazol-3-yl)-N’-phenylurea is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, N-(5-Ethyl-1,2-oxazol-3-yl)-N’-phenylurea is used in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of N-(5-Ethyl-1,2-oxazol-3-yl)-N’-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and phenylurea moiety can interact with active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
- N-(5-Ethyl-1,2-oxazol-3-yl)-N,N-dimethylurea
- (5-Ethyl-1,2-oxazol-3-yl)methanol
- 2-(3-Ethyl-1,2-oxazol-5-yl)acetic acid
Comparison:
- N-(5-Ethyl-1,2-oxazol-3-yl)-N,N-dimethylurea: Similar structure but with dimethyl substitution on the urea moiety, which may affect its reactivity and biological activity.
- (5-Ethyl-1,2-oxazol-3-yl)methanol: Contains a hydroxymethyl group instead of the phenylurea moiety, leading to different chemical properties and applications.
- 2-(3-Ethyl-1,2-oxazol-5-yl)acetic acid: Features a carboxylic acid group, making it more acidic and suitable for different types of chemical reactions and applications.
N-(5-Ethyl-1,2-oxazol-3-yl)-N’-phenylurea stands out due to its unique combination of the oxazole ring and phenylurea moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
55807-73-3 |
|---|---|
Fórmula molecular |
C12H13N3O2 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
1-(5-ethyl-1,2-oxazol-3-yl)-3-phenylurea |
InChI |
InChI=1S/C12H13N3O2/c1-2-10-8-11(15-17-10)14-12(16)13-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,13,14,15,16) |
Clave InChI |
ZAHGBDKEZKIJBD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=NO1)NC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3H-Indole-7-carboxylic acid, 3-(3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-ylidene)-, hydrochloride](/img/structure/B14623977.png)






![1,1'-[Methylenebis(oxy)]bis(2-nitrobenzene)](/img/structure/B14624025.png)
![[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14624033.png)
![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butane-2-thiol](/img/structure/B14624040.png)
